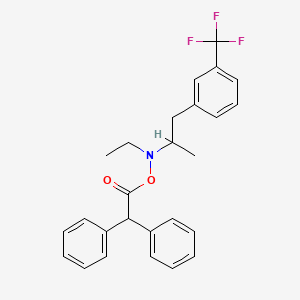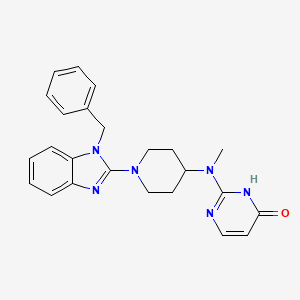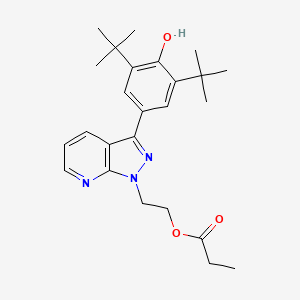
Dichloropyruvic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloropyruvic acid is an organic compound with the molecular formula C3H2Cl2O3 It is a derivative of pyruvic acid, where two hydrogen atoms are replaced by chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: Dichloropyruvic acid can be synthesized through the chlorination of pyruvic acid. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale chlorination processes, similar to those used in the synthesis of other chlorinated organic compounds. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions: Dichloropyruvic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: Reduction reactions can convert it back to pyruvic acid or other derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Dichloroacetic acid.
Reduction: Pyruvic acid or other reduced derivatives.
Substitution: Various substituted pyruvic acid derivatives depending on the nucleophile used.
科学研究应用
Dichloropyruvic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studies have explored its effects on metabolic pathways, particularly those involving pyruvate metabolism.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in modulating metabolic disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of dichloropyruvic acid involves its interaction with metabolic pathways, particularly those related to pyruvate metabolism. It can inhibit certain enzymes, such as pyruvate dehydrogenase kinase, thereby affecting the conversion of pyruvate to acetyl-CoA. This inhibition can alter cellular energy production and metabolic flux.
相似化合物的比较
Pyruvic Acid: The parent compound, which lacks the chlorine atoms.
Dichloroacetic Acid: A related compound where the carboxyl group is directly attached to the chlorinated carbon atoms.
Monochloropyruvic Acid: A derivative with only one chlorine atom substituted.
Uniqueness: Dichloropyruvic acid is unique due to the presence of two chlorine atoms, which significantly alters its chemical reactivity and biological activity compared to its non-chlorinated and mono-chlorinated counterparts. This makes it a valuable compound for studying the effects of halogenation on organic molecules and their interactions in biological systems.
属性
IUPAC Name |
3,3-dichloro-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBEQSPVFKBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237465 |
Source


|
| Record name | Propanoic acid, 3,3-dichloro-2-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-58-5 |
Source


|
| Record name | Pyruvic acid, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088982585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3,3-dichloro-2-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

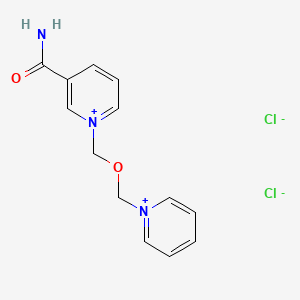
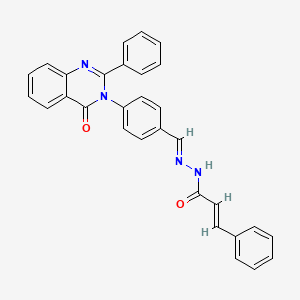
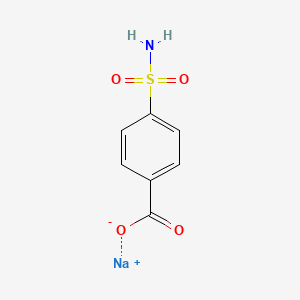


![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

